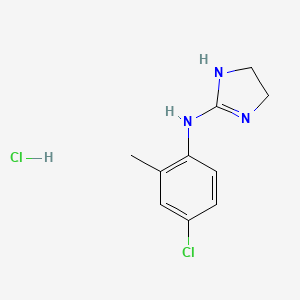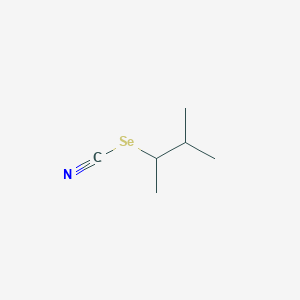
Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and an imidazolidinylidene group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride typically involves multiple steps. One common method includes the chlorination of benzenamine followed by the introduction of the imidazolidinylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-2-methyl-: Similar in structure but lacks the imidazolidinylidene group.
Benzenamine, 4-chloro-N-methyl-: Contains a methyl group instead of the imidazolidinylidene group.
Uniqueness
The presence of the imidazolidinylidene group in Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride imparts unique chemical properties that differentiate it from other similar compounds. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
Properties
CAS No. |
59465-45-1 |
|---|---|
Molecular Formula |
C10H13Cl2N3 |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN3.ClH/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10;/h2-3,6H,4-5H2,1H3,(H2,12,13,14);1H |
InChI Key |
MKINYGHJMYPFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)


![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)


![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
